



Alpinumisoflavone: In Vivo Applications and Methodologies

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Compound of Interest		
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Introduction

Alpinumisoflavone (AIF) is a naturally occurring prenylated isoflavonoid that has garnered significant interest within the scientific community for its diverse pharmacological activities.[1][2] Preclinical in vivo studies have demonstrated its potential as a therapeutic agent in several disease models, including oncology and metabolic disorders.[1][2] The prenyl group in its structure is believed to enhance its biological efficacy compared to non-prenylated isoflavonoids.[1] This document provides a comprehensive overview of the in vivo animal model studies involving Alpinumisoflavone, with detailed application notes, experimental protocols, and visual representations of its molecular mechanisms of action. It is important to note that the available literature primarily focuses on Alpinumisoflavone, and data on "Alpinumisoflavone acetate" is not prominently available.

I. Quantitative Data Summary

The following tables summarize the quantitative data from various in vivo animal model studies investigating the therapeutic effects of Alpinumisoflavone.

Table 1: Anti-Cancer Efficacy of Alpinumisoflavone in Xenograft Mouse Models



Cancer Type	Cell Line	Animal Model	Dosage	Route of Adminis tration	Treatme nt Duratio n	Key Finding s & Efficacy	Referen ce
Clear- Cell Renal Cell Carcinom a (ccRCC)	786-O	BALB/c male mice	40 and 80 mg/kg/da y	Not Specified	24 days	Significa ntly delayed tumor growth; Increase d apoptosis ; Suppress ed pulmonar y metastasi s.	[3][4]
Esophag eal Squamou s Cell Carcinom a (ESCC)	Not Specified	Xenograf t animal model	Not Specified	Not Specified	Not Specified	Promote d GSDME- mediated pyroptoti c cell death.	[4]
Combinat ion Therapy	Not Specified	Not Specified	20 mg/kg/da y (with irradiatio n)	Not Specified	30 days	More profound tumor regression than single treatment s.	[4]



Table 2: Estrogenic and Anti-Osteoporotic Effects of

<u>Alpinumisoflavone</u>

Study Focus	Animal Model	Dosage	Route of Administr ation	Treatmen t Duration	Key Findings & Efficacy	Referenc e
Estrogenic Effects	Ovariectom ized Wistar rats	0.01, 0.1, and 1 mg/kg/day	Intraperiton eal (i.p.)	3 days	Increased uterine wet weight; Increased uterine and vaginal epithelial height.	[1]
Anti- Osteoporot ic Effects	Dexametha sone- induced osteoporos is model	5, 10 μM; 25, 50 mg/kg/day	Intraperiton eal (i.p.)	24 days	Suppresse d osteoclast differentiati on; Abrogated dexametha sone- induced cytotoxicity and proapoptoti c effects on osteoblasts and osteocytes.	[1]
Anti- Osteoporot ic Effects	Postmenop ausal osteoporos is model	1, 10 mg/kg/day	Intraperiton eal (i.p.)	28 days	Beneficial effects on postmenop ausal bone damage.	[1]



Table 3: In Silico and In Vivo Toxicity Profile of

<u>Alpinumisoflavone</u>

Parameter	Model	Dosage/Value	Key Findings	Reference
Oral LD50 (Predicted)	In silico (Rat)	146.4 mg/kg	Moderately to slightly toxic.	[5]
In vivo Toxicity	Mice	20-50 mg/kg/day for 24-56 days	Well-tolerated; No adverse effects or marked alteration in the histology of cardiac, pulmonary, renal, splenic, and hepatic tissues.	[5]

II. Experimental Protocols

This section details the methodologies for key in vivo experiments cited in the literature.

A. Xenograft Tumor Model for Anti-Cancer Studies

Objective: To evaluate the in vivo anti-tumor efficacy of Alpinumisoflavone on clear-cell renal cell carcinoma (ccRCC).

Materials:

- Animal Model: BALB/c male mice.
- Cell Line: 786-O human clear-cell renal cell carcinoma cells.
- Test Article: Alpinumisoflavone (40 and 80 mg/kg).
- Vehicle: To be determined based on the solubility of Alpinumisoflavone.

Protocol:



- Cell Culture: Culture 786-O cells in appropriate media until they reach the desired confluence for injection.
- Tumor Implantation: Subcutaneously inject a suspension of 786-O cells into the flank of each mouse.
- Tumor Growth Monitoring: Allow the tumors to grow to a palpable size. Monitor tumor volume regularly using calipers.
- Treatment Initiation: Once tumors reach a predetermined size, randomize the mice into control and treatment groups.
- Drug Administration: Administer Alpinumisoflavone daily at doses of 40 and 80 mg/kg. The route of administration should be consistent (e.g., oral gavage, intraperitoneal injection). The control group receives the vehicle alone.
- Efficacy Evaluation: Continue treatment for 24 days, monitoring tumor growth and body weight. At the end of the study, euthanize the mice and excise the tumors for further analysis.
- Metastasis Assessment: Evaluate pulmonary metastasis by examining the lungs for tumor nodules.[3][4]
- Tissue Analysis:
 - Immunohistochemistry: Analyze tumor tissues for markers of apoptosis.
 - RT-PCR and Western Blot: Analyze tumor tissues to determine the expression levels of miR-101, RLIP76, and the phosphorylation status of Akt.[3]

B. Ovariectomized Rat Model for Estrogenic Activity

Objective: To assess the estrogen-like effects of Alpinumisoflavone.

Materials:

- Animal Model: Ovariectomized Wistar rats.
- Test Article: Alpinumisoflavone (0.01, 0.1, and 1 mg/kg).



• Vehicle: Appropriate solvent for intraperitoneal injection.

Protocol:

- Animal Preparation: Use ovariectomized Wistar rats to simulate a postmenopausal state with low endogenous estrogen.
- Treatment Groups: Divide the rats into a vehicle control group and multiple Alpinumisoflavone treatment groups.
- Drug Administration: Administer Alpinumisoflavone intraperitoneally daily for 3 days at doses of 0.01, 0.1, and 1 mg/kg.[1]
- Endpoint Analysis: After the treatment period, euthanize the rats and collect the uterus and vagina.
- Uterine Wet Weight: Weigh the uteri to assess estrogenic effects.[1]
- Histology: Process the uterine and vaginal tissues for histological examination to measure the epithelial height.[1]

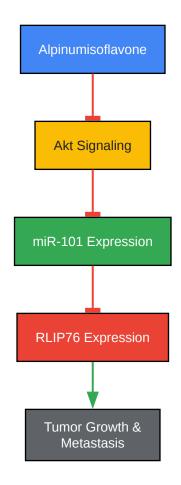
III. Signaling Pathways and Mechanisms of Action

Alpinumisoflavone exerts its therapeutic effects by modulating several key signaling pathways.

A. Akt/miR-101/RLIP76 Pathway in Clear-Cell Renal Cell Carcinoma

In ccRCC, Alpinumisoflavone suppresses tumor growth and metastasis by inhibiting the Akt signaling pathway.[3][4] This inhibition leads to an increase in the expression of miR-101, a tumor-suppressing microRNA.[3][4][6] Subsequently, the elevated miR-101 directly targets and downregulates RLIP76, a protein involved in cancer cell proliferation and survival.[3][4][6]





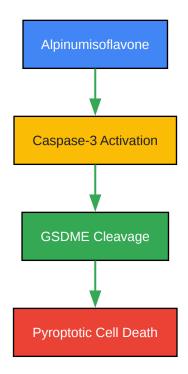
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Caption: AIF inhibits Akt signaling in ccRCC.

B. GSDME-Mediated Pyroptosis in Esophageal Squamous Cell Carcinoma

In ESCC, Alpinumisoflavone has been shown to induce a form of programmed cell death called pyroptosis.[4] This process is dependent on the activation of caspase-3, which then cleaves Gasdermin E (GSDME) to trigger cell death.





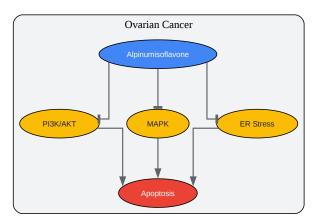
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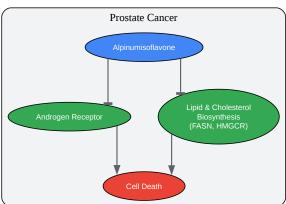
Caption: AIF induces pyroptosis in ESCC cells.

C. Multi-Targeting in Ovarian and Prostate Cancer

In ovarian cancer, Alpinumisoflavone has been found to regulate the PI3K/AKT, MAPK, and endoplasmic reticulum (ER) stress signaling pathways, leading to apoptosis.[7] In prostate cancer, it has been shown to repress the androgen receptor (AR) and co-target FASN- and HMGCR-mediated lipid and cholesterol biosynthesis.[8]







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Caption: AIF's multi-target effects in cancer.

IV. Conclusion

Alpinumisoflavone has demonstrated significant therapeutic potential in a range of in vivo animal models. Its ability to modulate key signaling pathways involved in cancer progression and its favorable safety profile at effective doses make it a promising candidate for further preclinical and clinical development. The experimental protocols and data summarized herein provide a valuable resource for researchers and scientists in the field of drug discovery and development. Further investigations are warranted to fully elucidate its mechanisms of action and to explore its therapeutic utility in other disease contexts.

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